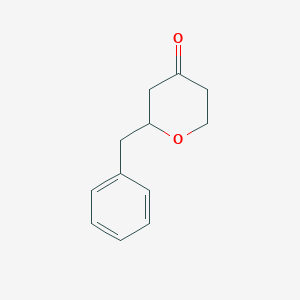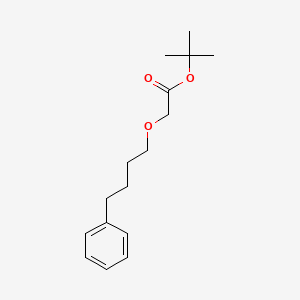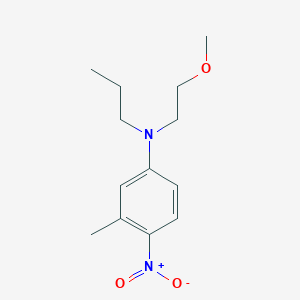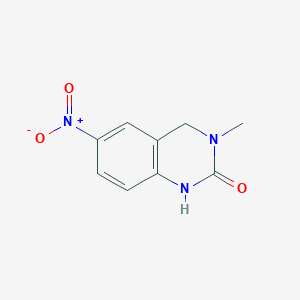
2-Benzyloxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxan-4-one is a heterocyclic organic compound that belongs to the class of oxanones It is characterized by a benzyl group attached to an oxan-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxan-4-one typically involves the reaction of benzyl alcohol with oxan-4-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxanone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Oxanone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Benzyloxan-4-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- 2-Ethoxy-4H-3,1-benzoxazin-4-one
- 2-Methyl-4H-3,1-benzoxazin-4-one
Uniqueness
2-Benzyloxan-4-one is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-benzyloxan-4-one |
InChI |
InChI=1S/C12H14O2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
IFQBLJWWGJQPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)
![4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B13876609.png)
![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)

![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)
![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)
